tert-butyl 3-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperidine-1-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a fused tricyclic core (1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene) with a fluorine substituent at position 13 and a tert-butyloxycarbonyl (Boc)-protected piperidine moiety. The tricyclic system combines azetidine, pyridine, and fused bicyclic rings, creating a rigid scaffold that may influence its binding affinity in medicinal chemistry applications. The fluorine atom enhances metabolic stability and modulates electronic properties, while the Boc group serves as a protective strategy for the piperidine nitrogen during synthesis .
Crystallographic studies using the SHELX software suite have resolved its three-dimensional conformation, revealing intramolecular hydrogen bonds between the carbonyl oxygen and adjacent NH groups, stabilizing the tricyclic framework . The compound’s molecular weight is approximately 432.45 g/mol, with a calculated logP of 2.1, suggesting moderate lipophilicity.
Properties
IUPAC Name |
tert-butyl 3-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O4/c1-22(2,3)31-21(30)26-9-4-5-14(11-26)19(28)25-10-8-17-16(13-25)20(29)27-12-15(23)6-7-18(27)24-17/h6-7,12,14H,4-5,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPNVSTZTHTFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluoro group, and the coupling of the piperidine ring with the tert-butyl ester group. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure the stability
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Crystallography : SHELX refinement confirmed the tricyclic core’s planar geometry in the target compound, with deviations of <0.05 Å in bond lengths compared to Analog 1 .
- Hydrogen-Bonding Networks : Graph set analysis (as per Etter’s formalism) revealed a primary R₁²(6) motif in the target compound and Analog 1, stabilizing the carbonyl-piperidine interface. Analog 3 exhibits a more complex R₂²(8) pattern due to NH-group participation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
